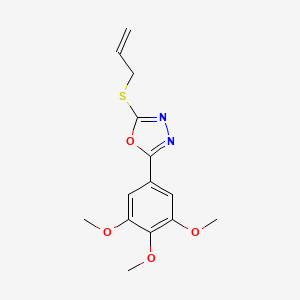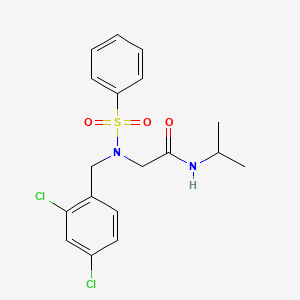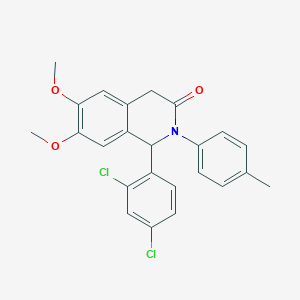
2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core substituted with amino groups at positions 2 and 7, an iodophenyl group at position 4, and a carbonitrile group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 2 and 7 can be introduced through nucleophilic substitution reactions using appropriate amine reagents.
Iodination: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine or an iodine-containing reagent.
Formation of the Carbonitrile Group: The carbonitrile group at position 3 can be introduced through a cyanation reaction, often using reagents like potassium cyanide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or an aldehyde.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of amino and iodophenyl groups may enhance its binding affinity to these targets, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile: Lacks the iodine atom, which may result in different biological activities.
2,7-diamino-4-(4-iodophenyl)-4H-chromene-3-carbonitrile: The position of the iodine atom is different, potentially affecting its reactivity and interactions.
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile: Contains a bromine atom instead of iodine, which may influence its chemical and biological properties.
Uniqueness
The presence of the iodophenyl group at position 4 makes 2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile unique compared to its analogs
Properties
IUPAC Name |
2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMECHKAAVNHNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(1-azepanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5238437.png)

![2-(4-methoxyphenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5238461.png)
![2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate](/img/structure/B5238471.png)
![1-cyclopropyl-N-[2-fluoro-5-(trifluoromethyl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5238475.png)
![1-[(4-Bromophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid](/img/structure/B5238480.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5238484.png)
![1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine](/img/structure/B5238490.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5238506.png)

![N-(3-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide](/img/structure/B5238515.png)
![2-[(4-bromobenzyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5238529.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5238540.png)
